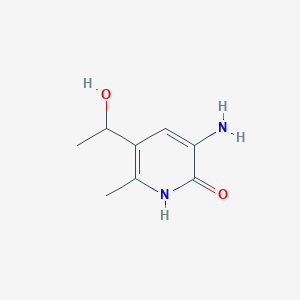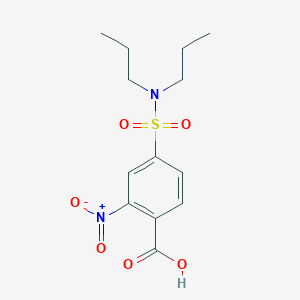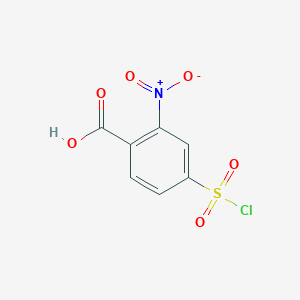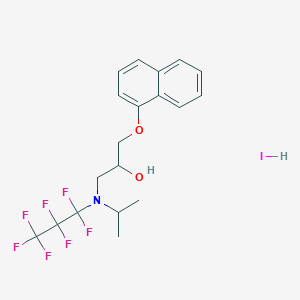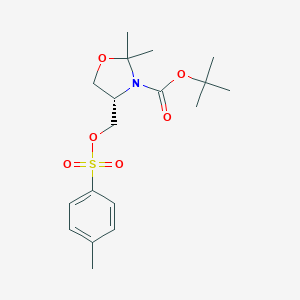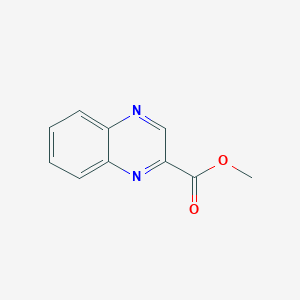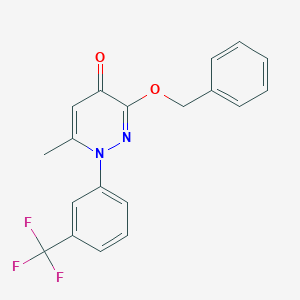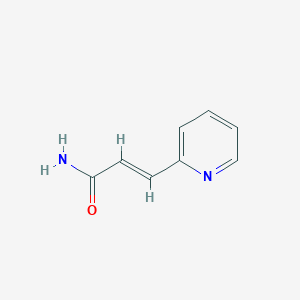
(E)-3-(pyridin-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives and has a pyridine ring attached to it. In
作用机制
The mechanism of action of (E)-3-(pyridin-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and antimicrobial effects by inhibiting specific enzymes and proteins in the target cells. For example, studies have reported that (E)-3-(pyridin-2-yl)acrylamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, this compound has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
生化和生理效应
The biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide have been studied in several in vitro and in vivo models. Studies have reported that this compound exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been shown to exhibit potent antimicrobial activity against various bacterial strains. However, the exact biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide are not fully understood and require further investigation.
实验室实验的优点和局限性
(E)-3-(pyridin-2-yl)acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Furthermore, this compound exhibits significant cytotoxic and antimicrobial activity, making it an attractive candidate for various biological assays. However, there are also some limitations associated with the use of (E)-3-(pyridin-2-yl)acrylamide in lab experiments. For example, this compound is relatively unstable and can degrade over time. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of (E)-3-(pyridin-2-yl)acrylamide. One potential direction is to investigate the potential of this compound as an anticancer agent in vivo. Although several studies have reported significant cytotoxicity against various cancer cell lines, the in vivo efficacy of this compound has not been fully explored. Furthermore, the exact mechanism of action of this compound requires further investigation. Another potential direction is to investigate the potential of (E)-3-(pyridin-2-yl)acrylamide as an antimicrobial agent in vivo. Although several studies have reported potent antimicrobial activity against various bacterial strains, the in vivo efficacy of this compound has not been fully explored. Finally, there is also potential for the use of (E)-3-(pyridin-2-yl)acrylamide in materials science and organic synthesis. For example, this compound could be used as a building block for the synthesis of various organic compounds and materials.
合成方法
The synthesis of (E)-3-(pyridin-2-yl)acrylamide can be achieved by the reaction of 2-aminopyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. This method has been reported in several studies and has been found to yield high purity products.
科学研究应用
(E)-3-(pyridin-2-yl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Several studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been studied for its potential as an antimicrobial agent. Studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits potent antimicrobial activity against various bacterial strains.
属性
CAS 编号 |
155375-22-7 |
|---|---|
产品名称 |
(E)-3-(pyridin-2-yl)acrylamide |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
(E)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4+ |
InChI 键 |
MCLUCRHEDFROFW-SNAWJCMRSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C=C/C(=O)N |
SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
规范 SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
同义词 |
2-Propenamide,3-(2-pyridinyl)-,(E)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



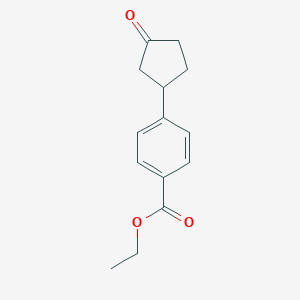
![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

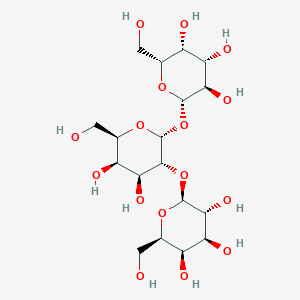
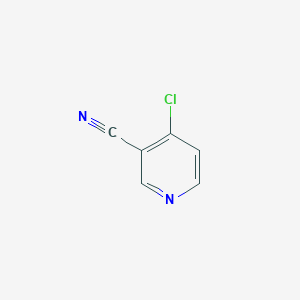
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)

